molecular formula C21H22N4O4 B2860746 (4-(furan-2-carbonyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1185118-52-8

(4-(furan-2-carbonyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No. B2860746
CAS RN: 1185118-52-8
M. Wt: 394.431
InChI Key: MUPWEBWVGKRMHO-UHFFFAOYSA-N
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Description

The compound (4-(furan-2-carbonyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule. It contains a furan ring, a piperazine ring, a methoxyphenyl group, and a pyrazole ring . The exact biological or chemical role of this compound is not specified in the available resources.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. It would likely exhibit a combination of aromatic and aliphatic character, with potential for hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. These could include reactions at the furan ring, the piperazine ring, or the pyrazole ring, as well as reactions involving the methoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Synthesis Methodologies and Applications

  • New Synthetic Approaches : A study by Abdelhamid et al. (2012) describes a novel approach for synthesizing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines, which are structurally related to the compound , indicating advancements in the synthesis of complex molecules containing furan and pyrazole moieties for potential pharmaceutical applications A. Abdelhamid, S. A. Shokry, & Sayed M. Tawfiek, 2012.

  • Corrosion Inhibition : Research on organic inhibitors for mild steel in acidic media has identified compounds structurally similar to the one mentioned, showcasing their effectiveness in protecting against corrosion, which highlights their potential application in industrial settings for material preservation P. Singaravelu, N. Bhadusha, & V. Dharmalingam, 2022.

Pharmacological Evaluations

  • Antidepressant and Antianxiety Properties : Kumar et al. (2017) synthesized and evaluated a series of novel derivatives for antidepressant and antianxiety activities, offering insight into the therapeutic potentials of molecules with furan and piperazine components, suggesting a basis for future drug development in mental health J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, & S. Sahu, 2017.

  • Bioactive Compound Synthesis : The synthesis of compounds from visnaginone, as reported by Abdel Hafez et al. (2001), involves the creation of potentially bioactive compounds, including those with furan moieties, which can contribute to the development of new therapeutic agents O. M. Abdel Hafez, K. Ahmed, & E. Haggag, 2001.

  • Anti-inflammatory and Antibacterial Agents : Ravula et al. (2016) conducted microwave-assisted synthesis and biological evaluation of novel pyrazoline derivatives, showing significant anti-inflammatory and antibacterial activities. This research underscores the potential of such compounds in addressing inflammation and infection P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, & Ra, 2016.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve experimental work as well as computational modeling .

properties

IUPAC Name

furan-2-yl-[4-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-23-18(14-17(22-23)15-5-3-6-16(13-15)28-2)20(26)24-8-10-25(11-9-24)21(27)19-7-4-12-29-19/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPWEBWVGKRMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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